5-Hydroxy-3-methylpent-2-enenitrile
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Overview
Description
5-Hydroxy-3-methylpent-2-enenitrile is an organic compound with a hydroxyl group, a nitrile group, and a double bond in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3-methylpent-2-enenitrile can be achieved through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide to form nitriles.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The methods mentioned above can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
5-Hydroxy-3-methylpent-2-enenitrile has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Hydroxy-3-methylpent-2-enenitrile involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and nitrile groups play a crucial role in its reactivity and binding affinity. The compound can participate in various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
3-Methylpent-2-ene: Lacks the hydroxyl and nitrile groups, making it less reactive in certain chemical reactions.
5-Hydroxy-3-methylpent-2-ene: Similar structure but without the nitrile group, affecting its chemical properties and reactivity.
Properties
CAS No. |
64732-50-9 |
---|---|
Molecular Formula |
C6H9NO |
Molecular Weight |
111.14 g/mol |
IUPAC Name |
5-hydroxy-3-methylpent-2-enenitrile |
InChI |
InChI=1S/C6H9NO/c1-6(2-4-7)3-5-8/h2,8H,3,5H2,1H3 |
InChI Key |
IQDBYZNCXKKYFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC#N)CCO |
Origin of Product |
United States |
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